molecular formula C10H4BrFN2 B13215130 5-Bromo-7-fluoroisoquinoline-1-carbonitrile

5-Bromo-7-fluoroisoquinoline-1-carbonitrile

Cat. No.: B13215130
M. Wt: 251.05 g/mol
InChI Key: XBXGLMPFEYENFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoroisoquinoline-1-carbonitrile typically involves the bromination and fluorination of isoquinoline derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure the selective substitution at the desired positions on the isoquinoline ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-7-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-fluoroisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H4BrFN2

Molecular Weight

251.05 g/mol

IUPAC Name

5-bromo-7-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4BrFN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H

InChI Key

XBXGLMPFEYENFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)Br)C#N

Origin of Product

United States

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